Cas no 2413904-23-9 (tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate)

tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26666146
- 2413904-23-9
- tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate
-
- インチ: 1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-14(5-7-16)8-11(18)15-9-10(14)17/h10,17H,4-9H2,1-3H3,(H,15,18)
- InChIKey: ZCPHFRPKUYBLGE-UHFFFAOYSA-N
- ほほえんだ: OC1CNC(CC21CCN(C(=O)OC(C)(C)C)CC2)=O
計算された属性
- せいみつぶんしりょう: 284.17360725g/mol
- どういたいしつりょう: 284.17360725g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666146-1.0g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
Enamine | EN300-26666146-5g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 5g |
$3935.0 | 2023-09-12 | ||
Enamine | EN300-26666146-1g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 1g |
$1357.0 | 2023-09-12 | ||
Enamine | EN300-26666146-0.25g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 0.25g |
$1249.0 | 2025-03-20 | |
Enamine | EN300-26666146-0.5g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 0.5g |
$1302.0 | 2025-03-20 | |
Enamine | EN300-26666146-5.0g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 5.0g |
$3935.0 | 2025-03-20 | |
Enamine | EN300-26666146-10.0g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
Enamine | EN300-26666146-0.05g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 0.05g |
$1140.0 | 2025-03-20 | |
Enamine | EN300-26666146-0.1g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 0.1g |
$1195.0 | 2025-03-20 | |
Enamine | EN300-26666146-2.5g |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate |
2413904-23-9 | 95.0% | 2.5g |
$2660.0 | 2025-03-20 |
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylateに関する追加情報
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9): A Comprehensive Overview
tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. The spiro[5.5]undecane core, combined with the 7-hydroxy and 10-oxo functionalities, makes this molecule particularly interesting for its potential therapeutic applications.
The tert-butyl group in the compound's structure plays a crucial role in enhancing its stability and solubility, making it a valuable candidate for drug development. The presence of the carboxylate moiety further contributes to its chemical reactivity and biological activity. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of small molecules, thereby optimizing their therapeutic potential.
In the context of medicinal chemistry, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has been investigated for its potential as a lead compound in the development of novel therapeutics. One of the key areas of interest is its activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, preliminary studies have shown that this compound exhibits potent inhibitory activity against specific kinases, which are implicated in several cancers and inflammatory disorders.
The spirocyclic nature of this compound also confers unique conformational properties that can influence its binding affinity to target proteins. This structural feature is particularly advantageous in designing molecules with high selectivity and reduced off-target effects, which are critical considerations in drug discovery and development.
Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of the structure-activity relationships (SAR) of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate. These tools have been instrumental in predicting the compound's interactions with biological targets and optimizing its pharmacological profile. For example, molecular docking studies have revealed that the 7-hydroxy group forms hydrogen bonds with key residues in the active site of target enzymes, while the 10-oxo functionality contributes to π-stacking interactions that stabilize the protein-ligand complex.
In addition to its potential as a therapeutic agent, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has also been explored for its use as a synthetic intermediate in the preparation of more complex molecules. The versatility of this compound as a building block has been demonstrated in various synthetic routes, where it serves as a key intermediate in the synthesis of analogs with enhanced biological activities.
The synthesis of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound. For instance, transition metal-catalyzed reactions have been employed to construct the spirocyclic core efficiently, while selective oxidation steps have been optimized to introduce the 10-oxo functionality with high regioselectivity.
From a pharmacological perspective, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific kinases with high potency and selectivity, while in vivo studies have provided evidence of its efficacy in animal models of disease. These findings suggest that this compound has significant potential as a lead molecule for further optimization and development into a clinical candidate.
The safety profile of tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate is another critical aspect that has been evaluated through extensive toxicity studies. Preliminary data indicate that this compound exhibits favorable safety margins at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further investigations are necessary to fully characterize its safety profile and ensure its suitability for human use.
In conclusion, tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS No. 2413904-23-9) represents a promising molecule with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutics targeting various diseases. Ongoing research efforts aim to optimize its pharmacological properties and advance it through preclinical and clinical stages towards eventual approval as a safe and effective treatment option.
2413904-23-9 (tert-butyl 7-hydroxy-10-oxo-3,9-diazaspiro5.5undecane-3-carboxylate) 関連製品
- 18317-88-9(cis-1,4a,5,8a-Tetrahydro-2,6-naphthalenedione)
- 1513469-13-0((4-methylmorpholin-2-yl)methyl(4-methylpentan-2-yl)amine)
- 391876-30-5(N-4-bromo-3-(2-chlorobenzoyl)phenyl-4-(propan-2-yloxy)benzamide)
- 2199500-65-5((1S)-3,3-difluorocyclohexane-1-carboxylic acid)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 868966-41-0(N-(2-methylphenyl)-2-{3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)
- 1781213-90-8(3-Azetidinecarboxaldehyde, 3-methyl-)
- 2137785-74-9(N-methyl-9-oxatricyclo5.2.1.0,1,6decan-5-amine)



